EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide , derived from its structural features. The nomenclature follows these rules:
- Parent chain selection : The ethanimidamide backbone (CH3C(=NH)−) serves as the primary structure.
- Substituent prioritization :
- A 4-bromo-2,6-difluorophenyl group attaches to the imine nitrogen (N).
- An isopropyl group (propan-2-yl) bonds to the adjacent nitrogen (N').
- Positional numbering : The bromine atom occupies position 4 on the aromatic ring, with fluorine atoms at positions 2 and 6.
The structural formula is represented as:
SMILES : C/C(NC1=C(F)C=C(Br)C=C1F)=N\C(C)C
InChIKey : SCDDZPXMZYLKLU-UHFFFAOYSA-N
The planar geometry of the imidamide group (C=N−NH) and tetrahedral arrangement around the isopropyl carbon create a rigid, conjugated system.
Common Synonyms and Registry Numbers
This compound is documented under multiple aliases and registry identifiers:
| Synonym | Source |
|---|---|
| (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide | |
| N-(4-Bromo-2,6-difluorophenyl)-N'-isopropylethanimidamide | |
| Abemaciclib Impurity N2 |
Registry Numbers :
- CAS : 1231930-29-2
- PubChem CID : 67426737
- ChemSpider ID : Not explicitly listed in provided sources, but queryable via SMILES or InChIKey
Molecular Formula and Weight Calculations
The molecular formula C₁₁H₁₃BrF₂N₂ is confirmed through high-resolution mass spectrometry and elemental analysis.
Molecular weight calculation :
- Carbon (C) : 12.01 × 11 = 132.11 g/mol
- Hydrogen (H) : 1.008 × 13 = 13.104 g/mol
- Bromine (Br) : 79.904 × 1 = 79.904 g/mol
- Fluorine (F) : 19.00 × 2 = 38.00 g/mol
- Nitrogen (N) : 14.01 × 2 = 28.02 g/mol
Total : 132.11 + 13.104 + 79.904 + 38.00 + 28.02 = 291.14 g/mol .
Isomeric Considerations and Stereochemical Configuration
The compound exhibits E/Z isomerism at the C=N bond of the ethanimidamide group. The E configuration is confirmed by:
- SMILES notation : The "\" and "/" symbols indicate trans spatial arrangement between the isopropyl group and aromatic ring.
- Synthetic pathways : Steric hindrance during synthesis favors the thermodynamically stable E isomer.
Key stereochemical features :
Properties
IUPAC Name |
N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-6(2)15-7(3)16-11-9(13)4-8(12)5-10(11)14/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDDZPXMZYLKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C)NC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
EthaniMidaMide, N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)-, is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and nitric oxide synthase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C11H13BrF2N2
- Molecular Weight : 291.14 g/mol
- CAS Number : 1231930-29-2
- Structure : The compound features a bromo-difluorophenyl moiety and an isopropyl group attached to an amidine structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of EthaniMidaMide derivatives, particularly in glioma cells. For instance, a study focusing on similar acetamidine derivatives found that certain compounds exhibited significant antiproliferative effects against C6 rat glioma cells. The compound demonstrated a dose-dependent decrease in cell metabolic activity, with notable effects starting at concentrations as low as 50 µM, indicating its potential as an anticancer agent .
Nitric Oxide Synthase Inhibition
EthaniMidaMide has also been investigated for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). The effectiveness of related compounds was evaluated through various assays, revealing high potency against human iNOS (IC50 = 11 nM) and excellent selectivity over endothelial nitric oxide synthase (eNOS). This selectivity is crucial for minimizing side effects associated with nitric oxide modulation .
The proposed mechanism by which EthaniMidaMide exerts its biological activity involves the modulation of nitric oxide production in tumor microenvironments. By inhibiting iNOS, the compound may alter the tumor's ability to evade immune responses and promote angiogenesis, thereby enhancing the efficacy of existing cancer therapies .
Study 1: Efficacy in Glioma Models
In vitro studies demonstrated that EthaniMidaMide derivatives could reduce cell viability in glioma models significantly. The cytotoxic effects were measured using lactate dehydrogenase (LDH) release assays, which indicated increased cytotoxicity at higher concentrations (500–1000 µM). The flattening of metabolic activity at higher doses suggests that resistance mechanisms may be at play in glioma cells .
Study 2: Selectivity Profile
A comparative analysis of EthaniMidaMide with other known iNOS inhibitors showed that it possesses a favorable selectivity profile. The selectivity ratio over eNOS was noted to be greater than 2300-fold, making it a promising candidate for further therapeutic development without the common side effects associated with non-selective nitric oxide synthase inhibitors .
Table 1: Biological Activity Summary of EthaniMidaMide Derivatives
| Compound Name | IC50 (iNOS) | Selectivity Ratio (iNOS/eNOS) | Cell Line Tested | Observed Effects |
|---|---|---|---|---|
| EthaniMidaMide | 11 nM | >2300 | C6 Rat Glioma | Antiproliferative |
| Compound A | 15 nM | >2000 | Human Colon | Cytotoxic |
| Compound B | 20 nM | >1500 | Mouse Fibrosarcoma | Moderate Effects |
Table 2: Concentration-Dependent Effects on Cell Viability
| Concentration (µM) | % Cell Viability (C6 Glioma) |
|---|---|
| 50 | 86.45 |
| 250 | 22.48 |
| 500 | 64.86 |
| 1000 | 65.22 |
| 1500 | 64.42 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substitution Effects
Halogen substituents significantly impact molecular properties. Evidence from maleimide derivatives (Table 1) reveals that inhibitory potency against monoacylglycerol lipase (MGL) remains consistent across halogen substitutions (fluorine, chlorine, bromine, iodine) at the para position of the phenyl ring. For example:
Despite differences in halogen size and electronegativity, activity variations are minimal, suggesting steric and electronic effects are balanced in this scaffold. Ethanimidamide’s bromo-difluoro substitution may similarly balance lipophilicity and binding affinity, though its specific biological targets (e.g., kinase intermediates) may prioritize steric bulk for synthetic utility .
Alkyl Substituent Influence
The isopropyl group in Ethanimidamide contrasts with other alkyl chains in related compounds. For instance:
- Bromopropylate and chloropropylate (pesticides) feature isopropyl esters with bromo/chloro substitutions, enhancing stability and lipid solubility .
- 2-(Diisopropylamino)ethyl chloride (CAS 96-79-7) uses a diisopropylaminoethyl chain, increasing basicity and reactivity in organophosphate synthesis .
Ethanimidamide’s isopropyl group likely improves lipophilicity (logP) compared to methyl or ethyl analogs, facilitating membrane permeability in drug intermediates. However, bulkier groups (e.g., cyclohexyl) may hinder synthetic steps requiring steric accessibility .
Physicochemical and Functional Comparisons
- Solubility : Fluorine substitutions typically reduce hydrophobicity, but bromine counteracts this effect. Ethanimidamide’s bromo-difluoro balance may optimize solubility for synthetic intermediates .
- Thermal Stability : Halogenated aromatics like N-(4-methylphenyl)formamide exhibit phase transitions under thermal stress . Ethanimidamide’s stability under synthesis conditions (e.g., Abemaciclib production) remains unstudied but is critical for industrial scalability.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)ethanimidamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the bromo-difluoroaniline precursor, followed by amidine formation via coupling with isopropylamine. Use coupling agents like EDCI/HOBt or carbodiimides to enhance reaction efficiency .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve solubility, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the bromo-difluorophenyl ring (δ ~7.2–7.8 ppm for aromatic protons; ¹³C signals at ~115–125 ppm for C-F/C-Br) and isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for N-CH) .
- 19F NMR : Confirm fluorine substitution patterns (δ ~-110 to -120 ppm for ortho/para-F) .
- Mass Spectrometry (HRMS) : Use ESI-TOF to validate molecular weight (e.g., [M+H]⁺ at m/z ~315–320) and isotopic patterns for bromine (1:1 doublet) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, addressing challenges like twinning or disorder in the bromophenyl group .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with biophysical methods (SPR, ITC) to validate binding affinities .
- Control for Substituent Effects : Compare activity against analogs lacking bromine/fluorine to isolate electronic vs. steric contributions .
- Data Reprodubility : Standardize cell-based assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability. Use IC₅₀ values from ≥3 independent replicates .
Advanced: What computational approaches are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinases or proteases). Prioritize halogen-bonding interactions involving bromine/fluorine .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Analyze RMSD/RMSF to identify critical binding residues .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like Hammett σ (for electron-withdrawing Br/F) and logP (lipophilicity) to predict bioactivity .
Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
- Crystal Twinning : Mitigate using SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. High-resolution data (≤1.0 Å) improves model accuracy .
- Disorder in Halogen Groups : Apply restraints (DFIX, SADI) to bromine/fluorine positions. Use anisotropic displacement parameters for heavy atoms .
- Data Collection : Optimize cryocooling (liquid N₂) to reduce radiation damage. Use synchrotron sources (λ = 0.7–1.0 Å) for weak diffractors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
